molecular formula C9H17NO B1521379 2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol CAS No. 37031-10-0

2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol

Cat. No.: B1521379
CAS No.: 37031-10-0
M. Wt: 155.24 g/mol
InChI Key: HXPVIWHGRGOQSH-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol is a chemical compound with the molecular formula C9H17NO. It is characterized by the presence of a bicyclo[2.2.1]heptane ring system attached to an aminoethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol typically involves the reaction of bicyclo[2.2.1]hept-2-ene with an appropriate amine under controlled conditions. One common method involves the use of a cation exchanger as a catalyst to facilitate the reaction . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to ensure proper mixing and reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can influence the binding affinity and specificity of the compound. The aminoethanol group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol is unique due to the presence of both the bicyclo[2.2.1]heptane ring and the aminoethanol group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-4-3-10-9-6-7-1-2-8(9)5-7/h7-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPVIWHGRGOQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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